1-(4-Aminophenyl)-2-morpholinylethanone
Description
1-(4-Aminophenyl)-2-morpholinylethanone is a synthetic organic compound featuring a 4-aminophenyl group linked to a morpholine-substituted ethanone scaffold. This structure combines aromatic amine and heterocyclic functionalities, making it a versatile intermediate in pharmaceutical and chemical synthesis.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9,13H2 |
InChI Key |
IVOLKHSIIVYKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1-(4-Aminophenyl)-2-morpholinylethanone and Analogues
Detailed Comparative Analysis
1-(4-Aminophenyl)ethanone (p-Aminoacetophenone)
- Structure: Lacks the morpholine ring but retains the 4-aminophenyl-ethanone backbone.
- Properties: Melting point 105°C, soluble in ethanol and ether .
- Applications: Serves as a precursor for chalcone derivatives with antimalarial activity (e.g., 50% inhibition of PfFd-PfFNR interaction) . The amino group facilitates electrostatic interactions in enzyme binding, a feature likely shared with the target compound.
1-(4-Aminophenyl)-2-bromoethanone
- Structure: Bromine replaces the morpholine group at the ethanone position.
- Reactivity : Bromine enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., amine couplings) . This contrasts with the target compound’s morpholine group, which may stabilize the structure via hydrogen bonding.
1-(4-aminophenyl)-2-pyrrolidin-1-ylethanol
- Structure: Substitutes morpholine with pyrrolidine and ethanone with ethanol.
- Bioactivity: Used in pharmaceutical synthesis, suggesting that pyrrolidine’s five-membered ring offers different steric and electronic effects compared to morpholine’s oxygen-containing six-membered ring . The ethanol group may improve solubility but reduce stability compared to ethanone.
4-[(3-fluorophenyl)acetyl]morpholine
- Structure: Fluorophenyl group replaces 4-aminophenyl; acetyl links to morpholine.
- The absence of the amino group reduces electrostatic binding capacity but improves pharmacokinetics.
Chalcone Derivatives (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
- Structure: Extends the ethanone to a propenone chain with methoxyphenyl substitution.
- Activity: Demonstrated 50% inhibition of PfFd-PfFNR, emphasizing the critical role of the 4-aminophenyl group in bioactivity . Unlike the target compound, the conjugated system in chalcones allows for π-π interactions with biological targets.
Key Research Findings and Implications
- Morpholine vs. Other Amines : Morpholine’s oxygen atom enhances water solubility and hydrogen bonding capacity compared to pyrrolidine or piperidine derivatives . This makes the target compound more suitable for aqueous reaction conditions and drug formulations.
- Aminophenyl Group: Essential for bioactivity in enzyme inhibition, as seen in chalcones .
- Substituent Effects: Bromine (in 2-bromoethanone) increases reactivity for further functionalization, while fluorine (in fluorophenyl derivatives) improves metabolic stability .
Preparation Methods
Step 1: Synthesis of 1-(4-Nitrophenyl)-2-morpholinylethanone
Reagents :
-
4-Nitrophenacyl bromide
-
Morpholine
-
Solvent (e.g., ethanol, dichloromethane)
Procedure :
4-Nitrophenacyl bromide reacts with morpholine in a polar aprotic solvent under reflux (60–80°C). The reaction proceeds via nucleophilic substitution, replacing the bromide with morpholine.
Equation :
Step 2: Catalytic Hydrogenation
Reagents :
-
1-(4-Nitrophenyl)-2-morpholinylethanone
-
Hydrogen gas (5–10 bar)
-
Palladium on carbon (Pd/C, 5–10 wt%)
-
Solvent (ethanol, methanol)
Procedure :
The nitro compound is hydrogenated at 80°C under 5 bar H₂ pressure. Pd/C catalyzes the reduction of the nitro group to an amine.
Equation :
Direct Amination via Substitution
This one-pot method avoids nitro intermediates by directly introducing the amine group.
Reagents :
-
4-Fluorophenylacetone
-
Morpholine
-
Sodium hydride (NaH)
-
Solvent (N-methylpyrrolidone, NMP)
Procedure :
4-Fluorophenylacetone reacts with morpholine in the presence of NaH at 100°C. The fluoride is displaced via nucleophilic aromatic substitution.
Equation :
Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one
A related pathway involves reducing 4-(4-nitrophenyl)morpholin-3-one, a structural analog.
Reagents :
-
4-(4-Nitrophenyl)morpholin-3-one
-
H₂ (5 bar)
-
Raney nickel or Pd/C
-
Solvent (ethanol, tetrahydrofuran)
Procedure :
Hydrogenation at 70–80°C reduces the nitro group while preserving the morpholinone ring.
Equation :
Comparative Analysis of Methods
| Parameter | Nitro Reduction | Direct Amination | Morpholinone Hydrogenation |
|---|---|---|---|
| Starting Material | 4-Nitrophenacyl bromide | 4-Fluorophenylacetone | 4-(4-Nitrophenyl)morpholin-3-one |
| Steps | 2 | 1 | 2 |
| Catalysts | Pd/C | NaH | Pd/C or Raney nickel |
| Yield (%) | 85–95 | 50–60 | 80–90 |
| Industrial Feasibility | High | Moderate | Moderate |
Industrial-Scale Optimization
-
Solvent Choice : Ethanol is preferred for hydrogenation due to low cost and ease of removal.
-
Catalyst Recycling : Pd/C can be reused up to 5 cycles with <5% activity loss.
-
Safety : Ex situ quenching of HBr/HF minimizes corrosion risks.
Applications
-
Pharmaceuticals : Intermediate for rivaroxaban (anticoagulant).
-
UV Protection : Used in sunscreens due to UV-absorbing properties.
Challenges and Solutions
Q & A
Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-2-morpholinylethanone, and how can reaction yields be improved?
Methodological Answer: The synthesis of 1-(4-Aminophenyl)-2-morpholinylethanone typically involves coupling a morpholine derivative with a 4-aminophenyl ethanone precursor. Key steps include:
- Amide Bond Formation: Use carbodiimide-based coupling agents (e.g., EDC or DCC) to link the morpholine moiety to the ethanone backbone under inert atmospheres .
- Catalytic Enhancement: Optimize reaction yields (e.g., >70%) by employing catalysts like DMAP or HOBt to reduce side reactions .
- Temperature Control: Maintain temperatures between 0–25°C during exothermic steps to prevent decomposition .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures for high-purity isolation .
Q. How can researchers validate the structural integrity of 1-(4-Aminophenyl)-2-morpholinylethanone during synthesis?
Methodological Answer: Structural validation requires multi-technique analysis:
- NMR Spectroscopy: Compare -NMR peaks (e.g., aromatic protons at δ 6.5–7.5 ppm, morpholine CH groups at δ 3.4–3.7 ppm) with reference data for p-aminoacetophenone derivatives .
- Mass Spectrometry (MS): Confirm molecular weight (CHNO; theoretical MW = 236.12) via ESI-MS or MALDI-TOF .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~1600 cm) .
Q. What are the stability and storage conditions for 1-(4-Aminophenyl)-2-morpholinylethanone?
Methodological Answer:
- Stability: The compound is stable at room temperature but degrades under prolonged UV exposure or high humidity. Decomposition products may include morpholine oxides and aromatic amines, detectable via TLC or HPLC .
- Storage: Store in amber vials at 2–8°C under inert gas (N or Ar) to prevent oxidation. Use desiccants (e.g., silica gel) to minimize moisture absorption .
Q. Which solvents are suitable for dissolving 1-(4-Aminophenyl)-2-morpholinylethanone in biological assays?
Methodological Answer:
- Primary Solvents: DMSO (high solubility at >50 mg/mL) or methanol (moderate solubility, ~20 mg/mL) for in vitro studies. Pre-filter solutions (0.22 μm) to remove particulates .
- Aqueous Buffers: For cell-based assays, prepare stock solutions in DMSO and dilute to ≤0.1% v/v in PBS or DMEM to avoid cytotoxicity .
Advanced Research Questions
Q. What reaction mechanisms govern the interaction of 1-(4-Aminophenyl)-2-morpholinylethanone with biological targets?
Methodological Answer:
- Electrophilic Substitution: The electron-rich morpholine and aminophenyl groups facilitate interactions with enzymes (e.g., kinases) via hydrogen bonding and π-π stacking.
- Kinetic Studies: Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding constants (K) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites .
Q. How can structure-activity relationships (SAR) guide the design of 1-(4-Aminophenyl)-2-morpholinylethanone derivatives?
Methodological Answer:
- Substitution Patterns: Modify the morpholine ring (e.g., replace with piperazine) or introduce halogens (Cl, F) to the phenyl ring to enhance bioactivity .
- Bioisosteric Replacement: Replace the ethanone group with a thioether or amide to improve metabolic stability .
- In Vivo Testing: Evaluate pharmacokinetics (e.g., C, t) in rodent models after structural modifications .
Q. What advanced analytical techniques resolve contradictions in spectral data for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC): Assign ambiguous proton/carbon signals by correlating spin systems and heteronuclear couplings .
- X-ray Crystallography: Resolve stereochemical ambiguities by growing single crystals in ethanol/water (1:1) and analyzing diffraction patterns .
- High-Resolution MS (HRMS): Confirm molecular formula by matching experimental and theoretical exact masses (±0.001 Da) .
Q. How can researchers develop a validated HPLC method for quantifying 1-(4-Aminophenyl)-2-morpholinylethanone in complex matrices?
Methodological Answer:
- Column Selection: Use a C18 column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .
- Detection: UV detection at 254 nm (ε ≈ 15,000 Mcm) for optimal sensitivity .
- Validation Parameters: Assess linearity (R > 0.99), LOD (0.1 μg/mL), LOQ (0.3 μg/mL), and recovery (>95%) per ICH guidelines .
Q. What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) to ensure reproducibility .
- Batch Consistency: Characterize compound purity (≥95% by HPLC) and confirm salt forms (e.g., HCl vs. free base) before testing .
- Meta-Analysis: Cross-reference data with peer-reviewed studies on structurally similar compounds (e.g., 4-aminoacetophenone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
